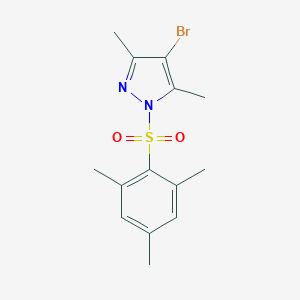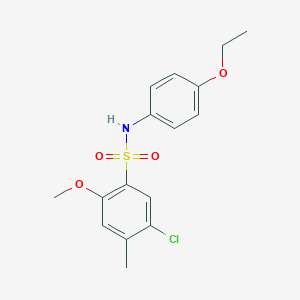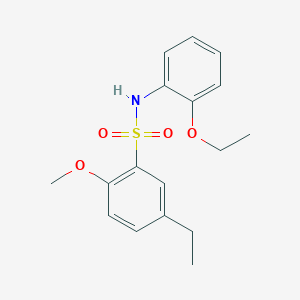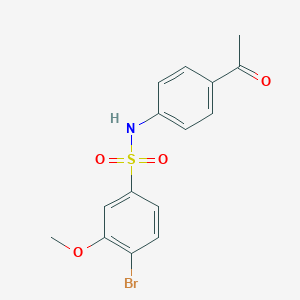
4-bromo-1-(mesitylsulfonyl)-3,5-dimethyl-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-1-(mesitylsulfonyl)-3,5-dimethyl-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BDP and is known for its unique chemical properties, which make it useful in several scientific experiments.
科学研究应用
BDP has several potential applications in scientific research. One of the most significant applications of BDP is its use as a fluorescent probe for the detection of metal ions. BDP has a high affinity for metal ions such as copper, iron, and zinc, which makes it useful for detecting these ions in biological samples. BDP has also been used as a reagent for the synthesis of other compounds, including heterocycles and chiral compounds.
作用机制
The mechanism of action of BDP is not fully understood, but it is believed to involve the formation of a complex between BDP and metal ions. This complex formation leads to changes in the fluorescence properties of BDP, which can be used to detect the presence of metal ions in biological samples.
Biochemical and physiological effects:
BDP has been shown to have minimal biochemical and physiological effects on living organisms. However, it is important to note that BDP has not been extensively studied in this regard, and further research is needed to fully understand its effects on living organisms.
实验室实验的优点和局限性
One of the main advantages of using BDP in lab experiments is its high affinity for metal ions, which makes it useful for detecting these ions in biological samples. BDP is also relatively easy to synthesize, which makes it readily available for use in various experiments. However, one of the limitations of using BDP is its limited solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for research on BDP. One of the most promising areas of research is the development of new fluorescent probes based on BDP. Researchers are also interested in exploring the potential applications of BDP in the field of catalysis. Additionally, further studies are needed to fully understand the biochemical and physiological effects of BDP on living organisms.
Conclusion:
In conclusion, BDP is a chemical compound that has several potential applications in scientific research. Its unique chemical properties, including its high affinity for metal ions, make it useful for various experiments. While there is still much to be learned about BDP, it is clear that this compound has significant potential for future research in several fields.
合成方法
The synthesis of BDP involves the reaction of mesitylsulfonylhydrazide with 4-bromo-3,5-dimethylpyrazole. The reaction takes place in the presence of a base and a solvent, which is usually acetonitrile. The resulting product is then purified using column chromatography, which yields pure BDP. This synthesis method is relatively simple and has been used by several researchers to obtain BDP for various experiments.
属性
分子式 |
C14H17BrN2O2S |
|---|---|
分子量 |
357.27 g/mol |
IUPAC 名称 |
4-bromo-3,5-dimethyl-1-(2,4,6-trimethylphenyl)sulfonylpyrazole |
InChI |
InChI=1S/C14H17BrN2O2S/c1-8-6-9(2)14(10(3)7-8)20(18,19)17-12(5)13(15)11(4)16-17/h6-7H,1-5H3 |
InChI 键 |
RQTFAUWUKYKNMF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C(=C(C(=N2)C)Br)C)C |
规范 SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C(=C(C(=N2)C)Br)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















![Ethyl 4-{[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B229076.png)